molecular formula C8H7ClF3NO B14027833 4-Chloro-5-methoxy-2-(trifluoromethyl)aniline

4-Chloro-5-methoxy-2-(trifluoromethyl)aniline

Cat. No.: B14027833
M. Wt: 225.59 g/mol
InChI Key: JFYXGWDORXVYAV-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H7ClF3NO

Molecular Weight

225.59 g/mol

IUPAC Name

4-chloro-5-methoxy-2-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3NO/c1-14-7-3-6(13)4(2-5(7)9)8(10,11)12/h2-3H,13H2,1H3

InChI Key

JFYXGWDORXVYAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

This approach involves sequential nitration, reduction, and functional group introduction steps, adapted from methods used for 4-chloro-3-trifluoromethylaniline and 2-trifluoromethylaniline.

Steps :

  • Nitration : Start with 1-chloro-2-trifluoromethylbenzene. Nitrate using a mixed acid system (HNO₃/H₂SO₄) at 10–15°C to introduce a nitro group at the 4-position, yielding 1-chloro-4-nitro-2-trifluoromethylbenzene.
  • Methoxylation : Replace the nitro group with methoxy via nucleophilic aromatic substitution (NAS) using sodium methoxide in methanol under reflux. This step requires careful control to avoid side reactions.
  • Chlorination : Introduce a chlorine atom at the 5-position using Cl₂ or SO₂Cl₂ in the presence of a Lewis catalyst (e.g., FeCl₃).
  • Reduction : Reduce the nitro group to an amine using hydrogenation (Pd/C or Raney Ni) or Fe/HCl.

Key Challenges :

  • Regioselectivity during nitration and chlorination.
  • Stability of the methoxy group under acidic/reductive conditions.

Direct Functionalization via Cross-Coupling

Modern synthetic routes may employ transition-metal-catalyzed coupling reactions to install the trifluoromethyl group.

Steps :

  • Suzuki-Miyaura Coupling : Start with 4-chloro-5-methoxy-2-bromoaniline. React with a trifluoromethylboronate reagent under Pd catalysis to introduce the CF₃ group.
  • Purification : Isolate the product via column chromatography or recrystallization.

Advantages :

  • High regiocontrol.
  • Compatible with sensitive functional groups.

Reductive Amination of Ketone Intermediates

Adapted from methods for 4-chloro-3-(trifluoromethyl)phenylisocyanate, this route involves:

  • Ketone Synthesis : Oxidize a precursor like 4-chloro-5-methoxy-2-(trifluoromethyl)acetophenone to the corresponding imine.
  • Reduction : Reduce the imine to the amine using NaBH₄ or LiAlH₄.

Comparative Analysis of Methods

Method Yield Conditions Complexity Citations
Nitration-Reduction ~60-70% Multi-step, requires harsh acids High
Cross-Coupling ~75-85% Pd catalysts, inert atmosphere Moderate
Reductive Amination ~50-60% Sensitive to moisture/oxygen Moderate

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

4-Chloro-5-methoxy-2-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

Key Compounds :
Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) pKa (Predicted/Experimental) Notable Properties/Applications
This compound 1558046-40-4 4-Cl, 5-OCH₃, 2-CF₃ 225.60 Not reported High stability under inert conditions
4-Methoxy-2-(trifluoromethyl)aniline 53903-49-4 4-OCH₃, 2-CF₃ 205.59 ~1.10 (predicted for 2-CF₃) Similar electron-withdrawing effects; potential precursor in drug synthesis
2-Methoxy-5-(trifluoromethyl)aniline 349-65-5 2-OCH₃, 5-CF₃ 205.59 ~2.75 (4-CF₃ analog) Lower acidity vs. ortho-CF₃; used in polymer intermediates
3-Methoxy-5-(trifluoromethyl)aniline 349-55-3 3-OCH₃, 5-CF₃ 205.59 ~3.49 (3-CF₃ analog) Higher pKa than ortho-CF₃; bioactive in anticancer studies
4-Chloro-3-(trifluoromethyl)aniline 320-51-4 4-Cl, 3-CF₃ 282.99 Not reported Agrochemical intermediate; higher molecular weight due to Cl and CF₃
Substituent Impact :
  • Electron-Withdrawing Groups (EWGs): -CF₃ (strong EWG) lowers pKa, increasing acidity. Ortho-CF₃ (e.g., 2-CF₃) reduces pKa more than para-CF₃ due to proximity to the amino group . -Cl and -OCH₃ modulate solubility and reactivity. Methoxy groups can act as weak electron donors, slightly counteracting -CF₃'s effects.
  • Positional Effects :
    • Ortho-substituted -CF₃ (e.g., 2-CF₃) enhances acidity and may improve cell permeability in bioactive compounds .
    • Meta- or para-substituted -OCH₃ alters steric hindrance, affecting reaction kinetics in coupling reactions (e.g., Ullmann or Buchwald-Hartwig) .

Physicochemical Properties

Acidity (pKa) :
  • The target compound’s acidity is influenced by its ortho-CF₃ group. Experimental pKa values for analogs suggest:
    • 2-CF₃ aniline : Predicted pKa ~1.10 .
    • 4-CF₃ aniline : Experimental pKa 2.75 .
    • 3-CF₃ aniline : Experimental pKa 3.49 .
  • The 5-OCH₃ group in the target compound may slightly raise pKa compared to non-methoxy analogs.

Biological Activity

4-Chloro-5-methoxy-2-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to an aniline structure. Its molecular formula is C₉H₈ClF₃N, with a molecular weight of approximately 227.6 g/mol. This compound has garnered attention in pharmaceutical research due to its unique substitution pattern, which influences its chemical properties and biological activities.

The trifluoromethyl group in this compound enhances its lipophilicity and binding affinity to biological targets, potentially modulating various biological pathways through enzyme inhibition or receptor activation. The presence of the methoxy group also plays a crucial role in its pharmacological profile, influencing solubility and metabolic stability.

Biological Activity

Research indicates that this compound interacts with several biomolecules, influencing enzymatic pathways and receptor activities. Notably, it has been identified as a potential pharmaceutical intermediate due to its ability to modulate biological processes selectively.

The compound's mechanism of action appears to involve:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : The compound could act as a modulator for various receptors, influencing signaling pathways critical for cellular function.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Interaction Studies :
    • A study reported that compounds with similar trifluoromethyl substitutions exhibited significant inhibitory effects on branched-chain amino acid transaminases (BCATs), which are crucial in various cancers. This suggests that this compound may share similar inhibitory properties against these enzymes .
  • Pharmacological Exploration :
    • Research highlighted the compound's potential as a selective modulator of specific biological processes, making it a candidate for further pharmacological exploration. The study indicated that the unique functional groups present in this compound could provide distinct reactivity compared to other similar compounds.
  • Comparative Activity :
    • A comparative analysis with structurally similar compounds revealed that this compound showed enhanced activity due to its unique substitution pattern. For example, when compared to 4-Chloro-2-(trifluoromethyl)aniline, the addition of the methoxy group significantly improved its binding affinity and biological activity.

Data Tables

Compound NameStructure CharacteristicsUnique Features
4-Chloro-2-(trifluoromethyl)anilineContains chloro and trifluoromethyl groupsLacks methoxy group; different reactivity profile
TrifluoromethylpyridinePyridine ring with trifluoromethyl substitutionUsed primarily in agrochemicals
4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidineContains pyrimidine ring with similar substitutionsDifferent ring structure; distinct reactivity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-5-methoxy-2-(trifluoromethyl)aniline?

  • Methodology :

  • Chlorination : Use N-chlorosuccinimide (NCS) on precursor anilines (e.g., 2-chloro-3-(trifluoromethyl)aniline) under controlled conditions .
  • Reduction : Catalytic hydrogenation with Pd/C or Raney Ni to reduce nitro groups in intermediates (e.g., 5-nitro derivatives) .
  • Substitution : Nucleophilic aromatic substitution (e.g., methoxy group introduction) using NaOMe or Cu-mediated coupling under basic conditions .
    • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination or side reactions.

Q. How can the purity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • Chromatography : Column chromatography (silica gel, eluent: hexane/ethyl acetate) for bulk impurities .
  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic proton splitting patterns at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₆ClF₃NO) .

Q. What spectroscopic markers distinguish this compound from similar trifluoromethylated anilines?

  • Key Spectral Features :

TechniqueCharacteristics
¹⁹F NMR Distinct CF₃ signal at δ -60 to -65 ppm .
FT-IR N-H stretch (~3400 cm⁻¹), C-F stretches (1100–1250 cm⁻¹) .
UV-Vis Absorption bands at 250–300 nm due to π→π* transitions in the aromatic system .

Advanced Research Questions

Q. How do electron-withdrawing groups (Cl, CF₃, OMe) influence the compound’s reactivity in electrophilic substitution?

  • Mechanistic Insights :

  • The CF₃ group strongly deactivates the ring, directing electrophiles to meta/para positions relative to itself.
  • Methoxy (OMe) acts as an electron donor, competing for ortho/para orientation but attenuated by adjacent EWGs .
  • Experimental Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for its derivatives?

  • Troubleshooting Approaches :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions; optimize with trial solvents .
  • Catalyst Screening : Test Pd/C vs. PtO₂ for nitro reductions to minimize dehalogenation .
  • Kinetic Analysis : Use in-situ IR or reaction calorimetry to identify rate-limiting steps and adjust temperature/pH .

Q. How can computational modeling predict its metabolic stability in drug discovery contexts?

  • DFT/MD Protocols :

  • Calculate HOMO-LUMO gaps to assess redox stability (lower gaps correlate with higher reactivity) .
  • Simulate CYP450 enzyme interactions using molecular docking (e.g., AutoDock Vina) to predict metabolic pathways .
    • Validation : Compare in silico results with in vitro microsomal assays .

Q. What advanced NMR techniques resolve structural ambiguities in its halogenated analogs?

  • Methodology :

  • NOESY/ROESY : Detect spatial proximity between Cl and CF₃ groups to confirm substitution patterns .
  • ¹³C DEPT : Differentiate quaternary carbons (e.g., CF₃-attached C) from CH/NH groups .
  • 19F-1H HOESY : Map fluorine-proton coupling for conformational analysis .

Contradictions and Mitigations

  • Spectral Data Variability : Discrepancies in NMR shifts may arise from solvent (CDCl₃ vs. DMSO-d6) or concentration effects. Standardize conditions and cross-reference with computational predictions .
  • Synthetic Yield Optimization : Conflicting reports on chlorination efficiency (e.g., NCS vs. Cl₂ gas) necessitate DOE (Design of Experiments) to identify optimal stoichiometry .

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